Lipophilicity Fine‑Tuning: Elevated logP Versus N,5‑Dimethyl‑1,3,4‑thiadiazol‑2‑amine
The target compound exhibits a computed logP (XLogP3) of 2.5, while N,5‑dimethyl‑1,3,4‑thiadiazol‑2‑amine (CAS 38917-35-0), which lacks the cyclobutylmethyl group, has an XLogP3 of approximately 0.58 [1][2]. This nearly 2‑log‑unit increase indicates that the cyclobutylmethyl substituent substantially raises lipophilicity, potentially enhancing membrane permeability and blood‑brain barrier penetration [3].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N,5‑Dimethyl‑1,3,4‑thiadiazol‑2‑amine (CAS 38917-35-0): XLogP3 ≈ 0.58 |
| Quantified Difference | ΔXLogP3 ≈ +1.92 |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem 2021 release) |
Why This Matters
A >1.9 log‑unit lipophilicity shift can be the difference between a compound that is permeable and one that is not, directly influencing whether the molecule reaches intracellular or CNS targets.
- [1] PubChem CID 126857212. N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine. XLogP3 computed property. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1861907-78-9 (accessed 2026-05-04). View Source
- [2] PubChem CID 135511239. N,5‑Dimethyl‑1,3,4‑thiadiazol‑2‑amine. XLogP3 computed property. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/38917-35-0 (accessed 2026-05-04). View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235–248. https://doi.org/10.1517/17460441003605098. View Source
